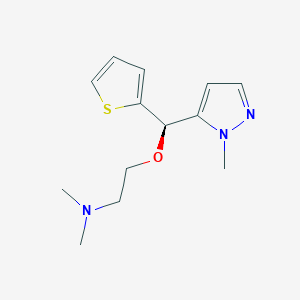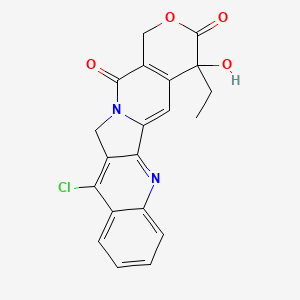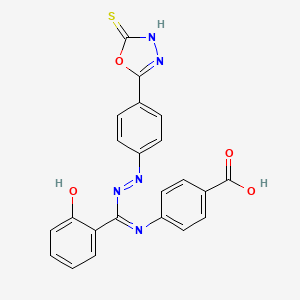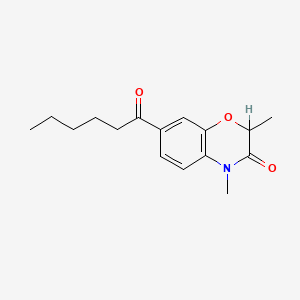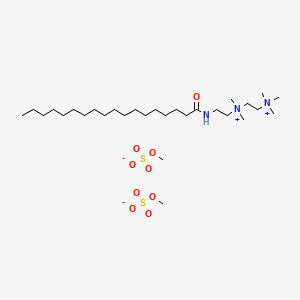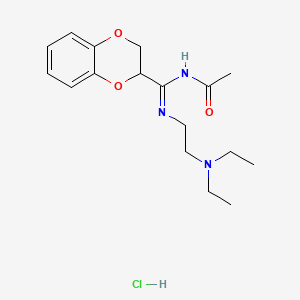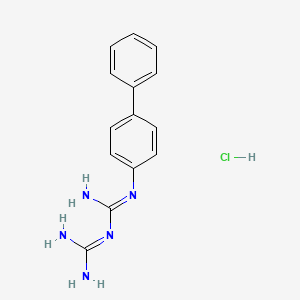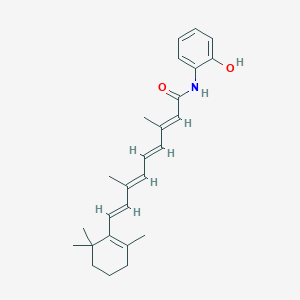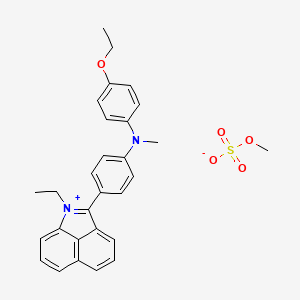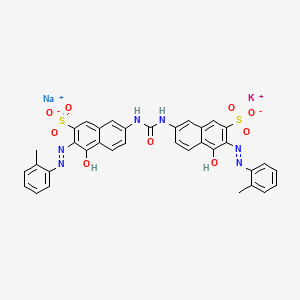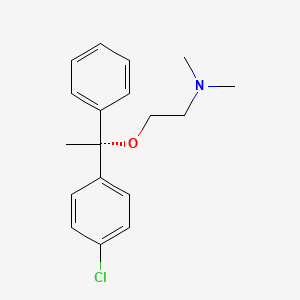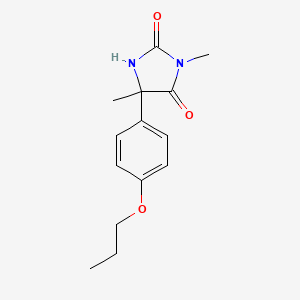
2-((3-(Dimethylamino)-2,2-dimethylpropyl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 283-442-9, also known as 2,4,6-trimethylphenol, is an organic compound with the molecular formula C9H12O. It is a derivative of phenol, where three methyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
2,4,6-trimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, 2,4,6-trimethylphenol is produced on a larger scale using similar alkylation processes. The use of continuous flow reactors and optimized reaction conditions allows for efficient production. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more reduced forms, such as methylated cyclohexanols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Methylated cyclohexanols and related compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives of 2,4,6-trimethylphenol.
科学的研究の応用
2,4,6-trimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as an antimicrobial agent and its role in drug development.
Industry: It is utilized in the production of antioxidants, stabilizers, and other specialty chemicals.
作用機序
The mechanism of action of 2,4,6-trimethylphenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, affecting metabolic processes. Its phenolic structure allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2,4-dimethylphenol: A derivative with two methyl groups at the 2 and 4 positions.
2,6-dimethylphenol: A derivative with two methyl groups at the 2 and 6 positions.
Uniqueness
2,4,6-trimethylphenol is unique due to the presence of three methyl groups, which significantly alter its chemical and physical properties compared to its analogs
特性
CAS番号 |
84642-65-9 |
|---|---|
分子式 |
C9H22N2O |
分子量 |
174.28 g/mol |
IUPAC名 |
2-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]ethanol |
InChI |
InChI=1S/C9H22N2O/c1-9(2,8-11(3)4)7-10-5-6-12/h10,12H,5-8H2,1-4H3 |
InChIキー |
SATBRZBUHWPNPR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNCCO)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


